molecular formula C15H23BrO B8478158 2(Octyloxy)methylbromobenzene

2(Octyloxy)methylbromobenzene

Cat. No.: B8478158
M. Wt: 299.25 g/mol
InChI Key: KSTRDHGYCCKKRC-UHFFFAOYSA-N
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Description

2(Octyloxy)methylbromobenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an octyl group attached to a 2-bromobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(Octyloxy)methylbromobenzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the specific reactants would be 2-bromobenzyl alcohol and octyl bromide, with a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.

Industrial Production Methods

Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The Williamson ether synthesis remains the most widely used method for industrial production due to its versatility and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(Octyloxy)methylbromobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted by other nucleophiles.

    Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl ether.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN_3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) are commonly employed.

Major Products

    Substitution: Products include azido or cyano derivatives of the original ether.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include the corresponding benzyl ether without the bromine atom.

Scientific Research Applications

2(Octyloxy)methylbromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(Octyloxy)methylbromobenzene involves its interaction with molecular targets through its ether and bromobenzyl groups. The ether linkage can participate in hydrogen bonding and other interactions, while the bromobenzyl group can undergo substitution reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Ethers: Compounds like benzyl methyl ether and benzyl ethyl ether share similar structural features but differ in their alkyl groups.

    Bromobenzyl Ethers: Compounds such as 4-bromobenzyl ether and 3-bromobenzyl ether have similar bromobenzyl groups but differ in the position of the bromine atom.

Uniqueness

2(Octyloxy)methylbromobenzene is unique due to the presence of a long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to shorter-chain analogs .

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

1-bromo-2-(octoxymethyl)benzene

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

KSTRDHGYCCKKRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium octanoate, prepared from octanol and n-butyllithium, in a mixture of tetrahydrofuran/hexane dimethyl formamide was condensed with 2-bromobenzyl bromide to yield 2(octyloxy)methylbromobenzene. This material was treated with n-butyllithium in ether/hexane mixture and subsequently treated with paraformaldehyde to yield 2-(octyloxy)methylbenzyl alcohol. This material was then treated with triphenyl phosphonine bromide to yield [[2-[(octyloxy)-methyl]phenyl]methyl]triphenyl phosphonium bromide. Condensation of this material with 7-formyl-3-methyl-2,4,6-octatrienoic acid ethyl ester, as in Example 3, followed by hydrolysis, as in Example 5, gave the (All-E)-3,7-Dimethyl-9-[2-[(octyloxy)-methyl]phenyl]-2,4,6,8-nonatetraenoic acid, mp 120°-121° (from methane/hexane mixture).
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Synthesis routes and methods II

Procedure details

prepared from octanol and n-butyllithium, in a mixture of tetrahydrofuran/hexane dimethyl formamide was condensed with 2-bromobenzyl bromide to yield 2(octyloxy)methylbromobenzene. This material was treated with n-butyllithium in ether/hexane mixture and subsequently treated with paraformaldehyde to yield 2-(octyloxy)methylbenzyl alcohol. This material was then treated with triphenyl phosphonine bromide to yield [2-[(octyloxy)-methyl]phenyl]methyl]triphenyl phosphonium bromide. Condensation of this material with 7-formyl-3-methyl-2,4,6-octatrienoic acid ethyl ester, as in Example 3, followed by hydrolysis, as in Example 5, gave the (All-E)-3,7-Dimethyl-9-[2-[(octyloxy)-methyl]phenyl]-2,4,6,8-nonatetraenoic acid, mp 120-121 (from dichloro methane/hexane mixture).
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